2-(pyridin-3-yl)butanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

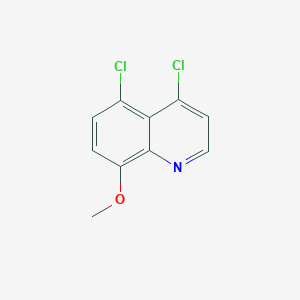

“2-(pyridin-3-yl)butanenitrile” is a chemical compound that contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but has one CH group replaced by nitrogen . The compound also contains a nitrile group (-CN), making it a derivative of butanenitrile .

Synthesis Analysis

The synthesis of “this compound” and its derivatives often involves multicomponent condensation reactions . For instance, a study reported the synthesis of a series of novel 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyridine ring and a nitrile group. The structures of the compounds were confirmed by spectral and CHN analysis .Chemical Reactions Analysis

The chemical reactions involving “this compound” are typically condensation reactions. These reactions are used to synthesize novel series of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives .Scientific Research Applications

2-PBN has been used in a variety of scientific research applications. It has been shown to be an effective inhibitor of several enzymes, such as acetylcholinesterase and monoamine oxidase. Additionally, it has been used as a catalyst in organic reactions, and has been used to study the properties of various polymers systems.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors

Mode of Action

It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces . The pyridinyl group in the compound could potentially participate in these interactions, influencing the activity of the target molecules .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, including those involved in antimicrobial and antitubercular activities

Pharmacokinetics

Its relatively small size and the presence of polar nitrile and pyridine groups could potentially enhance its solubility and permeability . Further pharmacokinetic studies are needed to confirm these predictions.

Result of Action

Similar compounds have shown various biological activities, including antimicrobial, antitubercular, and antioxidant activities

Action Environment

The action, efficacy, and stability of 2-(pyridin-3-yl)butanenitrile could potentially be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and interaction with its targets . Additionally, the presence of other molecules could influence the compound’s activity through competitive or non-competitive interactions .

Advantages and Limitations for Lab Experiments

2-PBN has several advantages and limitations when used in lab experiments. One advantage is that it is a relatively inexpensive compound that is easy to obtain. Additionally, it is a volatile liquid that is easy to store and handle. However, it is also a relatively unstable compound that can degrade over time. Furthermore, it is a toxic compound that should be handled with care.

Future Directions

The potential applications of 2-PBN in the scientific research field are numerous. For example, it could be used to further study the biochemical and physiological effects of acetylcholinesterase and monoamine oxidase inhibitors. Additionally, it could be used to investigate the effects of various polymers systems on enzyme activity. Additionally, it could be used to explore the potential applications of 2-PBN in drug development. Finally, it could be used to study the potential toxicity of 2-PBN in various biological systems.

Synthesis Methods

2-PBN can be synthesized through the reaction of pyridine and butanenitrile in the presence of a catalyst, such as sodium hydroxide. This reaction occurs at a temperature of around 200°C and produces a colorless liquid. The reaction can be carried out in a variety of solvents, such as acetonitrile, dichloromethane, and toluene.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(pyridin-3-yl)butanenitrile involves the reaction of pyridine-3-carbaldehyde with butanenitrile in the presence of a suitable catalyst.", "Starting Materials": [ "Pyridine-3-carbaldehyde", "Butanenitrile" ], "Reaction": [ "Step 1: Add pyridine-3-carbaldehyde and butanenitrile in a suitable solvent such as ethanol.", "Step 2: Add a catalytic amount of a suitable Lewis acid catalyst such as zinc chloride.", "Step 3: Heat the reaction mixture at reflux temperature for several hours.", "Step 4: Cool the reaction mixture and isolate the product by filtration or extraction.", "Step 5: Purify the product by recrystallization or column chromatography." ] } | |

CAS RN |

41668-41-1 |

Molecular Formula |

C9H10N2 |

Molecular Weight |

146.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.